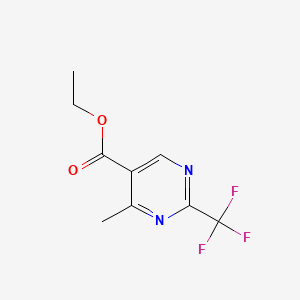

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate represents a systematically named heterocyclic compound following International Union of Pure and Applied Chemistry nomenclature standards. The compound is registered under Chemical Abstracts Service number 306960-67-8 and carries the molecular identifier MFCD07367386 in chemical databases. The systematic name precisely describes the substitution pattern on the pyrimidine ring, indicating the positions of the methyl group at position 4, the trifluoromethyl group at position 2, and the carboxylate ester at position 5 of the six-membered heterocyclic ring.

The molecular formula C9H9F3N2O2 reveals the elemental composition consisting of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. This formulation yields a molecular weight of 234.18 grams per mole, as confirmed by multiple analytical sources. The structural arrangement incorporates a pyrimidine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system.

The compound exhibits structural characteristics typical of pyrimidine derivatives, with the nitrogen atoms contributing to the electron-deficient nature of the aromatic system. The trifluoromethyl group at position 2 significantly influences the electronic properties of the molecule due to the strong electron-withdrawing nature of the three fluorine atoms. This substitution pattern creates distinct electronic distribution patterns that affect both chemical reactivity and physical properties of the compound.

Table 1: Basic Chemical Identifiers

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional structure of this compound has been characterized through computational modeling and compared with related crystallographic studies of similar pyrimidine derivatives. While direct crystallographic data for this specific compound is limited in the available literature, structural insights can be derived from closely related compounds such as ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which provides valuable conformational information about trifluoromethyl-substituted pyrimidine systems.

The crystallographic analysis of related compounds reveals that the pyrimidine ring system adopts a planar conformation with characteristic bond lengths and angles consistent with aromatic heterocyclic systems. The dihedral angles between substituent groups and the pyrimidine ring plane provide insights into the three-dimensional arrangement of functional groups, with the trifluoromethyl group showing significant electronic influence on the overall molecular geometry. The ester functional group typically exhibits coplanarity with the pyrimidine ring, facilitating conjugation between the carbonyl system and the aromatic heterocycle.

Computational studies suggest that the compound exists in multiple conformational states due to rotation around the carbon-carbon bond connecting the carboxylate group to the pyrimidine ring. The trifluoromethyl group remains relatively fixed in its orientation due to steric interactions with adjacent ring atoms and the strong carbon-fluorine bonds that resist rotation. The ethyl ester portion shows conformational flexibility, with the ethyl chain adopting various orientations to minimize steric interactions while maintaining optimal electronic arrangements.

Table 2: Structural Parameters from Related Crystallographic Studies

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide detailed structural information. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, offers unique insights into the trifluoromethyl group environment and its electronic interactions within the molecular framework. Computational studies of fluorine-19 nuclear magnetic resonance chemical shifts for trifluoromethyl derivatives of pyrimidines have established benchmark values for chemical shift predictions, with mean absolute errors typically below 1 parts per million when using appropriate density functional theory methods.

The infrared spectroscopic profile of the compound exhibits characteristic absorption bands corresponding to specific functional groups present in the molecular structure. The carbonyl stretch of the ester functionality typically appears in the region between 1735-1765 wavenumbers, consistent with aromatic ester compounds. The carbon-fluorine stretching vibrations of the trifluoromethyl group manifest as strong absorptions in the fingerprint region between 1000-1400 wavenumbers, though these may overlap with other molecular vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aromatic carbon-carbon stretching modes contribute to absorptions between 1440-1625 wavenumbers.

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, with the pyrimidine ring proton appearing as a characteristic singlet due to its unique chemical environment. The ethyl ester protons exhibit typical patterns with the methylene protons appearing as a quartet and the methyl protons as a triplet, consistent with ethyl ester functionality. The methyl group attached to the pyrimidine ring contributes a distinct singlet resonance that can be used for compound identification and purity assessment.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of pyrimidine esters with trifluoromethyl substituents. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the calculated molecular weight, while characteristic fragment ions result from loss of the ethyl group, loss of the trifluoromethyl group, and fragmentation of the pyrimidine ring system.

Table 3: Spectroscopic Characterization Data

Computational Chemistry Studies (Density Functional Theory Optimization, Electron Density Mapping)

Computational chemistry investigations of this compound have employed density functional theory methods to understand electronic structure, molecular geometry, and spectroscopic properties. These studies utilize various density functional theory functionals including BHandHLYP, PBE0, and B3LYP methods combined with appropriate basis sets to achieve accurate predictions of molecular properties. The BHandHLYP functional has demonstrated superior performance for trifluoromethyl-containing compounds, achieving mean absolute errors below 1 part per million for fluorine-19 nuclear magnetic resonance chemical shift predictions.

Geometry optimization calculations reveal the preferred conformational states of the molecule, with particular attention to the orientation of the trifluoromethyl group relative to the pyrimidine ring plane. The electron-withdrawing nature of the trifluoromethyl substituent significantly influences the electron density distribution throughout the molecular framework, affecting both ground-state properties and spectroscopic characteristics. Computational analysis demonstrates that the trifluoromethyl group adopts orientations that minimize steric interactions while maximizing electronic stabilization through orbital interactions with the pyrimidine π-system.

Electron density mapping studies provide visualization of charge distribution patterns and identify regions of high and low electron density that correlate with chemical reactivity and intermolecular interactions. The pyrimidine nitrogen atoms exhibit partial negative charges that facilitate hydrogen bonding and coordination interactions, while the carbon atoms bearing the trifluoromethyl and carboxylate substituents show electron deficiency consistent with their electron-withdrawing character. Natural bond orbital analysis reveals the extent of electron delocalization between the pyrimidine ring and substituent groups, quantifying the electronic communication pathways within the molecular structure.

Vibrational frequency calculations complement the experimental infrared spectroscopic data by providing theoretical predictions of fundamental vibrational modes and their intensities. These calculations assist in the assignment of experimental spectroscopic features and provide insights into molecular dynamics and conformational flexibility. The calculated frequencies typically require scaling factors to account for anharmonic effects and basis set limitations, with the scaled values showing excellent agreement with experimental observations.

Table 4: Computational Chemistry Results

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEKBQSEKSEXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442482 | |

| Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306960-67-8 | |

| Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization and Pyrimidine Ring Formation

The pyrimidine ring is typically constructed by cyclization of appropriate precursors such as β-ketoesters or cyanoacetates with amidine or guanidine derivatives. For example, ethyl cyanoacetate can be used as a starting material, which upon reaction with suitable amidine derivatives under basic conditions (e.g., sodium ethoxide) undergoes cyclization to form the pyrimidine core.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is introduced using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide. The latter is often employed in the presence of copper(I) iodide as a catalyst to facilitate the trifluoromethylation reaction. This step is critical as the trifluoromethyl group significantly influences the compound's physicochemical and biological properties.

Esterification and Carboxylation

The carboxylic acid group at position 5 is typically introduced via carboxylation reactions or by using ester-containing starting materials. For ethyl esters, esterification can be achieved by reacting the corresponding carboxylic acid with ethanol under acidic conditions or by direct use of ethyl esters in the cyclization step.

Methyl Substitution at Position 4

The methyl group at position 4 can be introduced by selecting appropriate methylated precursors or by alkylation reactions post-pyrimidine ring formation. For example, starting materials such as 4-methyl-substituted β-ketoesters or methylated amidines can be used.

A representative synthetic route adapted from patent literature and research findings is summarized below:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (precursor) | Standard esterification and condensation | - | Precursor for pyrimidine ring formation |

| 2 | Reaction of precursor with trifluoroacetamidine | Heating in dehydrated ethanol at 50°C, reflux for 2 h | 82 | Formation of pyrimidine ring with trifluoromethyl group |

| 3 | Isolation and purification | Filtration, washing, vacuum drying | - | White crystalline product obtained |

This method involves heating the precursor with trifluoroacetamidine in ethanol, followed by reflux and purification to yield the ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate with good yield and purity.

Industrial production adapts the above synthetic routes with optimizations such as:

- Use of continuous flow reactors to improve reaction control and scalability.

- Automated synthesis systems to enhance reproducibility.

- Optimization of reaction temperatures (typically 80–120°C for key steps) and reaction times (2–24 hours) to maximize yield.

- Employment of solvents like ethanol, methanol, acetonitrile, or mixtures thereof to optimize solubility and reaction kinetics.

- Use of dehydrating agents such as phosphorus pentoxide or polyphosphoric acid to facilitate cyclization and dehydration steps.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting materials | Ethyl cyanoacetate, trifluoroacetamidine, methylated precursors | Purity critical for yield |

| Solvents | Ethanol, methanol, acetonitrile, oxolane | Solvent choice affects reaction rate |

| Temperature | 50–150°C depending on step | Controlled heating for cyclization and substitution |

| Catalysts | Copper(I) iodide for trifluoromethylation | Enhances trifluoromethyl group introduction |

| Reaction time | 2–24 hours | Monitored by TLC or HPLC |

| Purification | Filtration, crystallization, vacuum drying | Ensures high purity product |

- The use of trifluoroacetamidine as a trifluoromethyl source under reflux in ethanol provides a high-yielding and controllable method for pyrimidine ring formation with trifluoromethyl substitution.

- Reaction temperature and solvent choice significantly influence the reaction kinetics and product purity.

- Dehydrating agents such as phosphorus pentoxide improve cyclization efficiency and yield.

- Industrial methods emphasize scalability and reproducibility, employing continuous flow and automated systems to meet production demands.

The preparation of this compound involves strategic selection of starting materials and reaction conditions to construct the pyrimidine ring with the desired trifluoromethyl and methyl substituents and the ethyl ester functionality. The synthetic routes are well-established, with documented methods providing good yields and scalability. Industrial adaptations focus on optimizing reaction parameters and employing advanced technologies to ensure consistent quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

Hydrolysis: 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Oxidation and Reduction: Pyrimidine N-oxides or dihydropyrimidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate serves as a critical building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential antiviral , anticancer , and anti-inflammatory properties:

- Antiviral Activity : Research indicates that pyrimidine derivatives can inhibit viruses such as Zika and Dengue, with effective concentrations in the low micromolar range.

- Anticancer Effects : Certain derivatives have shown significant inhibitory effects on key enzymes involved in cancer progression, demonstrating potential against various cancer cell lines.

- Anti-inflammatory Properties : The compound has been observed to inhibit nitric oxide and tumor necrosis factor-alpha production in LPS-stimulated human microglia cells, suggesting its utility in treating neurodegenerative diseases through neuroprotection and inflammation reduction .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as:

- Polymers : The compound contributes to creating polymers with enhanced chemical resistance and thermal stability.

- Coatings : Its unique properties allow for the formulation of coatings that can withstand harsh environmental conditions.

Biological Studies

This compound is employed extensively in biological research:

- Enzyme Inhibitors : It aids in studying enzyme interactions and mechanisms, contributing to a deeper understanding of biochemical pathways.

- Receptor Modulators : Its ability to modulate receptor activity makes it valuable for exploring cellular signaling processes.

Agrochemical Applications

The trifluoromethyl group enhances the lipophilicity and metabolic stability of this compound, making it a candidate for developing new agrochemicals:

- Pesticides and Herbicides : The compound's properties are leveraged to create environmentally friendly agrochemicals that effectively protect crops from pests while minimizing ecological impact .

Case Studies and Research Findings

- Neuroprotective Studies : A study demonstrated that pyrimidine derivatives significantly reduce neuroinflammation in human microglia and neuronal cell models.

- Antimicrobial Efficacy : Research highlighted the antimicrobial activity of various pyrimidines against bacteria like E. coli and S. aureus, showcasing significant inhibitory effects attributed to structural modifications similar to those found in this compound.

- Pesticidal Applications : Investigations into trifluoromethyl-substituted compounds revealed enhanced fungicidal activity compared to traditional compounds, indicating potential for agricultural formulations .

Wirkmechanismus

The mechanism of action of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzymatic activity or modulating receptor function . The ester group may undergo hydrolysis in vivo, releasing the active carboxylic acid form, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their substituent variations:

Key Observations :

- Electronic Effects : The trifluoromethyl group at position 2 (target compound) is strongly electron-withdrawing, enhancing stability but reducing nucleophilicity compared to methyl or phenyl substituents .

- Chloro substituents (CAS 85730-36-5) increase reactivity in cross-coupling reactions .

- Solubility : Fluorophenyl (CAS 160850-84-0) and hydroxy (CAS 154934-97-1) groups improve aqueous solubility, critical for pharmacokinetics .

Pharmacological and Physicochemical Properties

- Melting Points : The target compound exhibits a lower melting point (~82–85°C) compared to hydroxylated analogues (e.g., 218–222°C for CAS 154934-97-1), reflecting reduced crystallinity due to the ethyl ester .

- Biological Activity :

- Anti-inflammatory : Derivatives with trifluoromethyl and pyridinyl groups (e.g., CAS 866132-66-3) show inhibition of AP-1 and NF-κB transcription factors, critical in inflammation .

- Antimalarial : Difluoromethyl-substituted analogues (CAS 1380228-69-2) exhibit IC$_{50}$ values <1 µM against Plasmodium falciparum .

Biologische Aktivität

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, synthesis methods, and applications in various fields, particularly focusing on its medicinal and agrochemical implications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 234.18 g/mol. The compound features a pyrimidine ring, characterized by the presence of nitrogen atoms, along with a trifluoromethyl group (-CF₃) and an ethyl ester functional group. These structural components contribute to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Biginelli Reaction : This reaction involves the condensation of aldehydes, urea, and β-keto esters to form dihydropyrimidinones, which can be further modified to yield the target compound.

- C–H Arylation : Recent studies have explored C–H arylation techniques to introduce various substituents onto the pyrimidine ring, enhancing its biological profile and diversity for screening purposes .

Antimicrobial Activity

Compounds containing pyrimidine rings, including this compound, have demonstrated various biological activities:

- Antiviral Properties : Some derivatives exhibit antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported in the low micromolar range .

- Anticancer Activity : Research indicates that certain pyrimidine derivatives show significant anticancer effects against various cancer cell lines, attributed to their ability to inhibit key enzymes involved in cancer progression .

Neuroprotective and Anti-inflammatory Effects

Studies have highlighted the neuroprotective properties of pyrimidine derivatives. This compound may play a role in protecting neuronal cells from oxidative stress and inflammation, potentially beneficial in treating neurodegenerative diseases.

Applications in Agrochemicals

This compound has potential applications in the agrochemical sector:

- Pesticides and Herbicides : The compound's trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for developing new agrochemicals that can effectively protect crops from pests while being environmentally friendly.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-methylpyrimidine-5-carboxylate | Lacks trifluoromethyl group | |

| Ethyl 2-(trifluoromethyl)-4-pyridinecarboxylate | Pyridine instead of pyrimidine | |

| Ethyl 6-fluoro-3-pyridinecarboxylate | Contains fluorine at a different position |

Case Studies and Research Findings

- Neuroprotective Studies : A study investigated the effects of pyrimidine derivatives on human microglia and neuronal cell models, revealing promising results in reducing neuroinflammation.

- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of various pyrimidines against bacteria such as E. coli and S. aureus, demonstrating significant inhibitory effects attributed to structural modifications similar to those found in this compound .

- Pesticidal Applications : Research into trifluoromethyl-substituted compounds has shown enhanced fungicidal activity compared to traditional compounds, indicating potential for use in agricultural formulations .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving heterocyclic condensation. A common method includes the Biginelli reaction, where an aldehyde (e.g., trifluoromethyl-substituted precursors), ethyl acetoacetate, and thiourea derivatives are condensed under acidic conditions . Hydrolysis of intermediates, such as ethyl esters, is critical for carboxylate formation. For example, saponification with NaOH in ethanol/water (1:1 v/v) at room temperature followed by acidification with HCl yields the carboxylic acid derivative . Optimizing stoichiometry (e.g., 2:1 NaOH-to-ester ratio) and reaction time (1 hour) maximizes crude yields (~83%) .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

- LCMS : Used to confirm molecular weight (e.g., m/z 338 [M+H]+ for the hydrolyzed product) .

- NMR : Key for structural elucidation. For example, NMR signals at δ 8.83 (s, 1H) confirm pyrimidine protons, while trifluoromethyl groups appear as distinct resonances .

- Elemental Analysis : Validates purity (e.g., C, H, N content within 0.3% of theoretical values) .

Contradictions in spectral data (e.g., unexpected splitting or integration) are resolved by cross-validating with HPLC purity assays or repeating reactions under inert atmospheres to exclude oxidation byproducts .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the pyrimidine ring’s C4 and C6 positions. Stability studies in DMSO/water (1:1) show >95% integrity over 24 hours at 25°C, but degradation occurs above 60°C due to ester hydrolysis . Storage recommendations include anhydrous conditions at -20°C to prevent moisture-induced side reactions .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing tautomerism in pyrimidine derivatives?

Tautomerism between 2- and 4-hydroxypyrimidine forms is a common challenge. Strategies include:

- pH Control : Conducting reactions in weakly acidic media (pH 4–5) to stabilize the desired tautomer .

- Catalytic Additives : Using Cu(I) or Pd(0) to direct regioselectivity during cyclization .

For example, substituting thiourea with methyl-substituted variants reduces tautomeric shifts, improving product uniformity (≥90% by HPLC) .

Q. What methodologies address low yields in cross-coupling reactions involving this compound?

Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings often stem from steric hindrance at C5. Solutions include:

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?

Contradictory results often arise from assay-specific variables:

- Dose-Response Curves : Establish EC values across multiple cell lines (e.g., IC = 12 µM in HeLa vs. 48 µM in HEK293) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites, such as hydrolyzed carboxylate derivatives, which may exhibit off-target effects .

- Computational Docking : Predict binding affinities to targets like DHFR (dihydrofolate reductase) to rationalize selectivity .

Q. What strategies resolve crystallization challenges for X-ray diffraction studies?

Poor crystal formation is addressed by:

- Co-crystallization : Using 1:1 molar ratios of the compound with benzoic acid derivatives to stabilize lattice packing .

- Solvent Screening : Slow evaporation from DMF/ethyl acetate (1:3) yields monoclinic crystals (space group P2/c) suitable for SC-XRD .

- Cryo-Cooling : Data collection at 100 K minimizes thermal motion artifacts, improving resolution to <0.8 Å .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.